2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
CAS No.: 959240-79-0
Cat. No.: VC10379295
Molecular Formula: C20H32N2O2
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959240-79-0 |
|---|---|
| Molecular Formula | C20H32N2O2 |
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | 2-(4-tert-butylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C20H32N2O2/c1-15(2)22-12-10-17(11-13-22)21-19(23)14-24-18-8-6-16(7-9-18)20(3,4)5/h6-9,15,17H,10-14H2,1-5H3,(H,21,23) |
| Standard InChI Key | FHFYHYWKQLIMMJ-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
| Canonical SMILES | CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Introduction
-
Definition and Importance: Introduce the compound and its chemical structure.
-
Applications: Discuss potential uses in pharmaceuticals, materials science, or other industries.
Synthesis
-
Synthetic Pathways: Outline potential methods for synthesizing the compound.
-
Key Reagents and Conditions: Highlight critical reagents or catalysts used in its preparation.
Biological Activity
-
Pharmacological Potential: Explore possible biological targets (e.g., receptors, enzymes).
-
In Vitro/In Vivo Studies: Summarize any known experimental data related to its effects on biological systems.
Applications
-
Pharmaceuticals: Discuss its potential as a drug candidate for specific conditions.
-
Industrial Uses: Mention other applications if relevant (e.g., as an intermediate in chemical synthesis).
Toxicology and Safety
-
Toxicity Levels: Provide any known data on its toxicity in humans or animals.
-
Environmental Impact: Discuss its biodegradability or potential hazards.
Suggested Data Tables:
-
Chemical Properties Table
Property Value Molecular Formula CXXHXXNXXOXX Molecular Weight XX g/mol Boiling Point XX °C Solubility Soluble in XX -
Synthesis Overview Table
Step No. Reagents/Conditions Yield (%) 1 Starting Material + Reagent A XX 2 Intermediate + Catalyst B XX -
Biological Activity Table
Test Model Effect Observed Concentration (µM) In Vitro (Cell Line) Inhibition of XX XX
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume